molecular formula C24H19ClO4 B11652040 7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one

Cat. No.: B11652040
M. Wt: 406.9 g/mol
InChI Key: VPIGBCQIDUHJCE-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3-chlorophenylmethoxy group at the 7-position and a 3,5-dimethylphenoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 3,5-dimethylphenol, and chromen-4-one derivatives.

    Etherification: The 3-chlorophenol is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3-chlorophenylmethoxy.

    Phenol Protection: The 3,5-dimethylphenol is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, to prevent unwanted side reactions.

    Coupling Reaction: The protected 3,5-dimethylphenol is then coupled with the chromen-4-one derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Deprotection: The protecting group is removed under mild acidic conditions to yield the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, to form quinone derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the chromen-4-one core to yield the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

    Biology: It is used in biological assays to study its effects on cellular processes, such as apoptosis and cell proliferation.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Pathways Involved: The compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It may also affect the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: This compound shares a similar chromen-4-one core structure but differs in the substitution pattern, which can lead to different biological activities.

    7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: Another chromen-4-one derivative with a different substitution pattern, affecting its chemical and biological properties.

    3-(4-Chlorophenoxy)-7-hydroxy-4H-chromen-4-one: This compound has a similar structure but with a different substitution at the 3-position, leading to variations in its reactivity and applications.

Uniqueness

7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3-chlorophenylmethoxy and 3,5-dimethylphenoxy groups enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H19ClO4

Molecular Weight

406.9 g/mol

IUPAC Name

7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)chromen-4-one

InChI

InChI=1S/C24H19ClO4/c1-15-8-16(2)10-20(9-15)29-23-14-28-22-12-19(6-7-21(22)24(23)26)27-13-17-4-3-5-18(25)11-17/h3-12,14H,13H2,1-2H3

InChI Key

VPIGBCQIDUHJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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